![molecular formula C12H19NO B13799815 (3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol typically involves the reaction of (1S)-1-phenylethylamine with a suitable butan-1-ol derivative under controlled conditions. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product. Additionally, advanced techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Aplicaciones Científicas De Investigación
(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol: This is a stereoisomer of the compound with different spatial arrangement of atoms.
(3S)-3-[[(1R)-1-phenylethyl]amino]butan-1-ol: Another stereoisomer with a different configuration at the phenylethyl group.
(3S)-3-[[(1S)-1-phenylethyl]amino]pentan-1-ol: A similar compound with an additional carbon in the alkyl chain.
Uniqueness
(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-10(8-9-14)13-11(2)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t10-,11-/m0/s1 |
Clave InChI |
QVCHRCCBOOGZRT-QWRGUYRKSA-N |
SMILES isomérico |
C[C@@H](CCO)N[C@@H](C)C1=CC=CC=C1 |
SMILES canónico |
CC(CCO)NC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


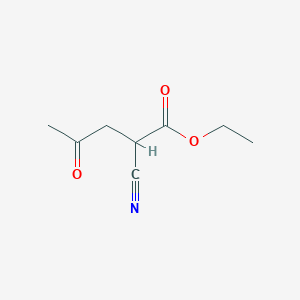
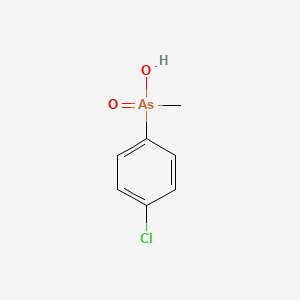
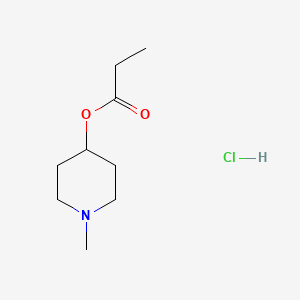
![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
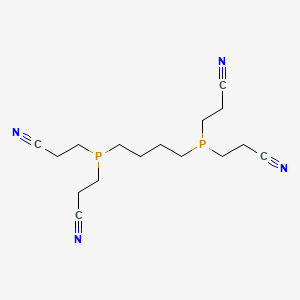

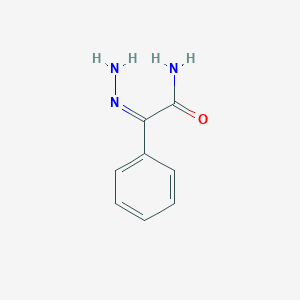
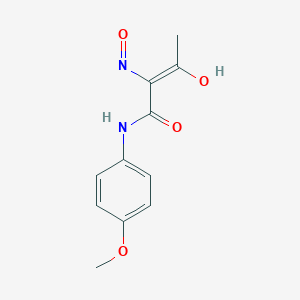
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
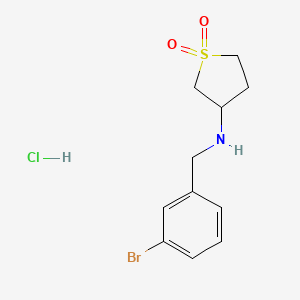
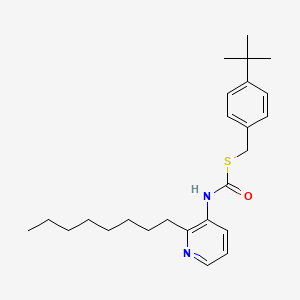
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
